L-Lysine L-Aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Lysine in Research

- Metabolic Studies: L-lysine is an essential amino acid, meaning humans cannot synthesize it and must obtain it from their diet. Research explores its role in protein synthesis, nitrogen metabolism, and its impact on various physiological functions [].

- Bacterial Lysine Production: Scientists investigate ways to optimize the production of L-lysine by bacteria, a commercially important process for the food and pharmaceutical industries []. This involves manipulating genes and enzymes in the aspartate pathway, which leads to lysine synthesis [].

- Dietary Supplementation: Research examines the potential benefits of L-lysine supplementation for specific conditions like herpes simplex infections and wound healing, although results are mixed [, ].

L-Aspartic Acid in Research

- Neurotransmitter Function: L-aspartic acid acts as an excitatory neurotransmitter in the central nervous system. Research explores its role in learning, memory, and neurological disorders [].

- Protein and Aspartame Production: L-aspartic acid is a building block of proteins and a precursor to the artificial sweetener aspartame. Research focuses on its role in protein synthesis and the safety aspects of aspartame consumption [, ].

- Bacterial Metabolism: Similar to L-lysine, L-aspartic acid is involved in bacterial metabolism, particularly in the aspartate pathway. Scientists study how bacteria utilize and synthesize aspartic acid for various cellular functions.

L-Lysine L-Aspartate is a compound formed from the amino acids L-lysine and L-aspartate. L-lysine is an essential amino acid that plays a crucial role in protein synthesis, while L-aspartate is a non-essential amino acid involved in various metabolic processes. The combination of these two amino acids enhances their individual properties, making L-Lysine L-Aspartate beneficial for various physiological functions. This compound is often utilized in dietary supplements and therapeutic formulations aimed at improving health outcomes related to amino acid deficiencies.

- Peptide Bond Formation:

- The carboxyl group of L-aspartate can react with the amino group of L-lysine to form a dipeptide.

- Hydrolysis Reaction:

- Under acidic or basic conditions, L-Lysine L-Aspartate can be hydrolyzed back into its constituent amino acids.

The synthesis of L-Lysine L-Aspartate can be achieved through several methods:

- Chemical Synthesis:

- This involves the direct reaction of L-lysine and L-aspartate under controlled conditions to form the compound.

- Biotechnological Approaches:

L-Lysine L-Aspartate is utilized in various fields:

- Nutritional Supplements: It is commonly found in dietary supplements aimed at enhancing athletic performance and recovery.

- Pharmaceuticals: The compound is explored for potential therapeutic effects in conditions such as herpes simplex virus infections due to its role in modulating arginine levels .

- Animal Feed: It is used in animal nutrition to promote growth and improve health.

Studies have shown that L-Lysine L-Aspartate interacts with various biological systems:

- Amino Acid Transporters: It influences the activity of cationic amino acid transporters, which are critical for the absorption of amino acids in the intestine .

- Viral Inhibition: Research indicates that a high ratio of L-lysine to arginine may inhibit viral replication, particularly for herpes simplex virus, showcasing its potential therapeutic applications .

L-Lysine L-Aspartate shares similarities with several other compounds derived from amino acids. Here’s a comparison highlighting its uniqueness:

| Compound | Composition | Unique Features |

|---|---|---|

| L-Lysine | Single essential amino acid | Essential for protein synthesis; promotes calcium absorption. |

| L-Aspartate | Single non-essential amino acid | Acts as an excitatory neurotransmitter; involved in urea cycle. |

| L-Citrulline | Non-essential amino acid | Precursor to arginine; enhances nitric oxide production. |

| L-Arginine | Semi-essential amino acid | Precursor to nitric oxide; important for cardiovascular health. |

| L-Taurine | Sulfonic acid derivative | Important for bile salt formation; supports cardiovascular function. |

L-Lysine L-Aspartate uniquely combines the properties of both constituent amino acids, enhancing their individual benefits while providing additional advantages related to their synergistic effects.

X-Ray Crystallographic Studies

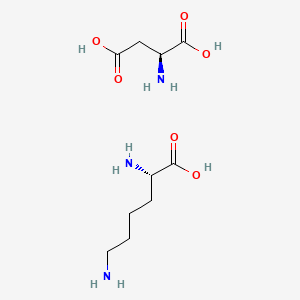

The crystal structure of L-Lysine L-Aspartate was first determined by Bhat and Vijayan in 1976 using single-crystal X-ray diffraction techniques [1] [2]. The structure was solved by direct methods and Fourier techniques, representing a significant achievement in amino acid complex crystallography. The crystallographic investigation utilized photographically observed reflections, a standard technique of the era, resulting in the collection of 1134 observed reflections for structural refinement [1].

The structure determination process employed conventional X-ray crystallographic methods, with the final structure refined to an R-factor of 0.069 [1]. This refinement quality was considered acceptable for the time period and provided sufficient detail to establish the fundamental structural features of the complex. The crystallographic analysis revealed that L-Lysine L-Aspartate forms a stable crystalline complex with well-defined molecular packing arrangements and hydrogen bonding patterns [1].

The X-ray crystallographic studies demonstrated that the compound crystallizes as a 1:1 complex between L-lysine and L-aspartic acid, with the molecular formula C₆H₁₅N₂O₂·C₄H₆NO₄ [1]. This stoichiometry was confirmed through the crystallographic analysis, which showed two formula units per unit cell, consistent with the space group symmetry requirements.

Unit Cell Parameters and Space Groups

L-Lysine L-Aspartate crystallizes in the monoclinic crystal system with space group P2₁ [1]. The unit cell parameters are precisely defined as a = 5.539(3) Å, b = 7.848(4) Å, c = 15.324(15) Å, with β = 99.1(1)° [1]. The unit cell contains two formula units (Z = 2), indicating that the asymmetric unit contains one complete L-lysine L-aspartate complex [1].

The space group P2₁ is characteristic of many amino acid complexes and provides the necessary symmetry operations for the observed molecular packing [1]. This space group belongs to the monoclinic crystal class and contains only a single two-fold screw axis parallel to the b-axis. The choice of this particular space group is significant as it allows for the formation of the characteristic alternating layer structure observed in the crystal [1].

The unit cell volume can be calculated as approximately 660 ų, which provides adequate space for the accommodation of two formula units while maintaining appropriate intermolecular distances. The relatively compact packing is facilitated by the extensive hydrogen bonding network between the lysine and aspartate components [1].

Molecular Packing Arrangements

The crystal structure of L-Lysine L-Aspartate exhibits a distinctive alternating layer arrangement, with one layer comprising lysine molecules and the adjacent layer containing aspartate ions [1]. This layered architecture represents a fundamental organizing principle in the crystal structure and is stabilized primarily by hydrogen bonds between the side-chain amino group of lysine and carboxylate oxygen atoms of neighboring aspartate ions [1].

The molecular packing demonstrates remarkable efficiency in space utilization while maintaining optimal intermolecular interactions. The lysine molecules within their respective layers adopt conformations similar to those observed in lysine monohydrochloride dihydrate, indicating that the fundamental molecular geometry is preserved in the complex formation [1]. The dimensions and conformation of the lysine molecule remain largely unchanged from its behavior in other crystalline environments [1].

A critical feature of the molecular packing is the deprotonation state of the aspartate side-chain carboxyl group, which differs from that observed in pure L-aspartic acid or DL-aspartic acid crystals [1]. This deprotonation creates optimal conditions for ionic interactions with the positively charged lysine side chains, contributing significantly to the overall stability of the crystal structure [1].

Comparative Crystallography

Comparison with L-Lysine D-Aspartate Structure

The structural comparison between L-Lysine L-Aspartate and L-Lysine D-Aspartate monohydrate reveals significant differences arising from chirality effects [3] [4]. L-Lysine D-Aspartate monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.458 Å, b = 7.152 Å, c = 36.022 Å, and Z = 4 [3] [4]. This represents a dramatic change in crystal symmetry and packing compared to the monoclinic P2₁ structure of the L-L complex [1].

The most striking difference is the substantial increase in the c-axis dimension (36.022 Å vs 15.324 Å), indicating a fundamentally different stacking arrangement in the D-aspartate complex [3] [4]. Despite these differences, the arrangement of molecules in the lysine layer remains nearly identical to that observed in L-Lysine L-Aspartate, with head-to-tail sequences as the central organizing feature [3] [4]. This demonstrates the robust nature of lysine packing patterns across different chiral environments.

The structural refinement of L-Lysine D-Aspartate monohydrate achieved a superior R-factor of 0.040 compared to 0.069 for the L-L complex, partly due to improved data collection techniques and the presence of water molecules that provide additional structural constraints [3] [4]. The comparison reveals that chirality reversal leads to profound changes in molecular aggregation patterns, while preserving certain fundamental organizational principles [3] [4].

Comparison with Other Amino Acid Complexes

L-Lysine L-Aspartate exhibits structural similarities with other amino acid complexes, particularly in the formation of alternating layer structures [5] [6] [7]. The conformation and aggregation of lysine molecules in L-Lysine L-Aspartate closely resembles that found in L-lysine acetate, where similar head-to-tail sequences and molecular arrangements are observed [5] [6] [8]. This consistency suggests that lysine exhibits preferential packing modes that are largely independent of the specific anionic partner [5] [6].

Comparative analysis with L-arginine complexes reveals interesting parallels in the behavior of basic amino acids [5] [6]. Both L-arginine acetate and L-lysine acetate demonstrate that strongly basic side chains interact preferentially with weakly acidic groups, leaving the alpha-amino and alpha-carboxylate groups to participate in head-to-tail sequences [8]. This pattern indicates that electrostatic effects are modulated by geometric constraints to produce consistent aggregation motifs [8].

The comparison extends to other lysine complexes, including L-lysine formate and DL-lysine formate, which demonstrate the recurrence of characteristic aggregation patterns [7]. The aggregation pattern in the lysine layer, featuring both straight and zigzag head-to-tail sequences, appears almost invariant across different anionic partners, emphasizing the fundamental role of lysine-lysine interactions in determining crystal architecture [7].

Layer Arrangements in Crystalline State

Lysine Layer Organization

The lysine layer in L-Lysine L-Aspartate exhibits a highly organized structure characterized by head-to-tail sequences that interconnect adjacent lysine molecules [1]. This arrangement closely parallels the organization observed in other lysine-containing complexes, particularly L-lysine acetate and L-lysine D-aspartate, demonstrating the inherent preference of lysine for specific packing motifs [5] [6] [7].

Within the lysine layer, the molecules adopt conformations where the side chain amino groups are optimally positioned for interaction with the adjacent aspartate layer [1]. The molecular geometry is remarkably similar to that observed in lysine monohydrochloride dihydrate, indicating that the complex formation does not significantly perturb the intrinsic conformational preferences of the lysine molecule [1]. The preservation of these conformational characteristics is crucial for maintaining the structural integrity of the layer.

The head-to-tail sequences represent a fundamental organizing principle that appears to be nearly universal in amino acid aggregation patterns [8] [7]. In L-Lysine L-Aspartate, these sequences provide both structural stability and optimal positioning for interlayer interactions. The alpha-amino and alpha-carboxylate groups of lysine participate in these sequences, while the side-chain amino groups extend toward the aspartate layer, creating a bifunctional organizational system [1].

Aspartate Layer Organization

The aspartate layer organization in L-Lysine L-Aspartate differs significantly from the packing patterns observed in pure aspartic acid crystals [1]. The most notable difference is the deprotonation of the side-chain carboxyl group, which creates carboxylate ions that serve as optimal hydrogen bond acceptors for the lysine side chains [1]. This ionization state is critical for the formation of the stable interlayer interactions that characterize the crystal structure.

The bond lengths and angles within the aspartate ions are generally comparable to those observed in L-aspartic acid and DL-aspartic acid, except for modifications in the side-chain carboxylate group due to its deprotonated state [1]. However, considerable differences exist in the overall molecular conformation compared to pure aspartic acid structures, reflecting the constraints imposed by the need to optimize interactions with the lysine layer [1].

The aspartate layer arrangement has been compared with similar structures in other amino acid complexes, revealing that it contains specific organizational patterns that facilitate optimal charge distribution and hydrogen bonding [9]. The arrangement allows for maximum utilization of the carboxylate oxygen atoms as hydrogen bond acceptors while maintaining appropriate intermolecular distances within the layer [1].

Interlayer Interactions

The interlayer interactions in L-Lysine L-Aspartate represent the primary stabilizing force in the crystal structure and are predominantly mediated by hydrogen bonds between the side-chain amino groups of lysine and the carboxylate oxygen atoms of aspartate ions [1]. These interactions create a three-dimensional network that extends throughout the crystal, providing both mechanical stability and defining the overall architectural framework.

The hydrogen bonding pattern follows established principles for amino acid interactions, with the positively charged lysine side chains forming strong electrostatic interactions with the negatively charged aspartate carboxylate groups [1]. The geometry of these interactions is optimized to maximize binding strength while accommodating the spatial requirements of both molecular components [1].

Additional stabilization is provided by secondary interactions, including van der Waals forces and weaker hydrogen bonds between backbone atoms [1]. The combined effect of these interactions creates a robust crystalline framework that maintains structural integrity under normal conditions. The interlayer spacing is precisely controlled by these interactions, resulting in the observed unit cell parameters and overall crystal architecture [1].

Purity

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Ming T, Han J, Li Y, Lu C, Qiu D, Li Y, Zhou J, Su X. A metabolomics and proteomics study of the Lactobacillus plantarum in the grass carp fermentation. BMC Microbiol. 2018 Dec 18;18(1):216. doi: 10.1186/s12866-018-1354-x. PubMed PMID: 30563460; PubMed Central PMCID: PMC6299570.

3: Agiriga AN, Muthulisi S. The effect of thermal processing on the protein quality of Monodora myristica (Gaertn.)Dunal seeds. Acta Sci Pol Technol Aliment. 2018 Oct-Dec;17(4):321-333. doi: 10.17306/J.AFS.0588. PubMed PMID: 30558389.

4: Górska-Warsewicz H, Laskowski W, Kulykovets O, Kudlińska-Chylak A, Czeczotko M, Rejman K. Food Products as Sources of Protein and Amino Acids-The Case of Poland. Nutrients. 2018 Dec 13;10(12). pii: E1977. doi: 10.3390/nu10121977. PubMed PMID: 30551657.

5: Rodríguez SJ, Albanesi EA. Electronic transport in a graphene single layer: application in amino acid sensing. Phys Chem Chem Phys. 2018 Dec 13. doi: 10.1039/c8cp05093g. [Epub ahead of print] PubMed PMID: 30543232.

6: Shen Y, Li J, Shi S, Gu R, Zhan X, Xing B. Application of carotenoid to alleviate the oxidative stress caused by phenanthrene in wheat. Environ Sci Pollut Res Int. 2018 Dec 6. doi: 10.1007/s11356-018-3832-y. [Epub ahead of print] PubMed PMID: 30523529.

7: Duskaev GK, Rakhmatullin SG, Kazachkova NM, Sheida YV, Mikolaychik IN, Morozova LA, Galiev BH. Effect of the combined action of Quercus cortex extract and probiotic substances on the immunity and productivity of broiler chickens. Vet World. 2018 Nov;11(10):1416-1422. doi: 10.14202/vetworld.2018.1416-1422. Epub 2018 Oct 13. PubMed PMID: 30532495; PubMed Central PMCID: PMC6247875.

8: Alamri A, Burzangi AS, Coats P, Watson DG. Untargeted Metabolic Profiling Cell-Based Approach of Pulmonary Artery Smooth Muscle Cells in Response to High Glucose and the Effect of the Antioxidant Vitamins D and E. Metabolites. 2018 Nov 30;8(4). pii: E87. doi: 10.3390/metabo8040087. PubMed PMID: 30513640.

9: Tabakaeva OV, Tabakaev AV, Piekoszewski W. Nutritional composition and total collagen content of two commercially important edible bivalve molluscs from the Sea of Japan coast. J Food Sci Technol. 2018 Dec;55(12):4877-4886. doi: 10.1007/s13197-018-3422-5. Epub 2018 Oct 1. PubMed PMID: 30482983; PubMed Central PMCID: PMC6233420.

10: Arif I, Siddiqi AR, Ahmed H, Afzal MI, Umer M, Maryam A, Khalid RR, Asif S, Afzal MS, Shaheen S, Rauf SA, Ozyalin O, Simsek S. A computational structural analysis of functional attributes of hypodermin A and B proteins: A way forward for vaccine development. Pak J Pharm Sci. 2018 Nov;31(6):2443-2451. PubMed PMID: 30473516.

11: Dugas LR, Bernabé BP, Priyadarshini M, Fei N, Park SJ, Brown L, Plange-Rhule J, Nelson D, Toh EC, Gao X, Dong Q, Sun J, Kliethermes S, Gottel N, Luke A, Gilbert JA, Layden BT. Decreased microbial co-occurrence network stability and SCFA receptor level correlates with obesity in African-origin women. Sci Rep. 2018 Nov 20;8(1):17135. doi: 10.1038/s41598-018-35230-9. PubMed PMID: 30459320; PubMed Central PMCID: PMC6244201.

12: Wu W, Zhang Y, Liu D, Chen Z. Efficient mining of natural NADH-utilizing dehydrogenases enables systematic cofactor engineering of lysine synthesis pathway of Corynebacterium glutamicum. Metab Eng. 2018 Nov 17;52:77-86. doi: 10.1016/j.ymben.2018.11.006. [Epub ahead of print] PubMed PMID: 30458240.

13: Foschi C, Salvo M, Laghi L, Zhu C, Ambretti S, Marangoni A, Re MC. Impact of meropenem on Klebsiella pneumoniae metabolism. PLoS One. 2018 Nov 15;13(11):e0207478. doi: 10.1371/journal.pone.0207478. eCollection 2018. PubMed PMID: 30440048; PubMed Central PMCID: PMC6237392.

14: Ye H, Xu M, Liu Q, Sun Z, Zou C, Chen L, Su N, Ye C. Effects of replacing fish meal with soybean meal on growth performance, feed utilization and physiological status of juvenile obscure puffer, Takifugu obscurus. Comp Biochem Physiol C Toxicol Pharmacol. 2018 Nov 7;216:75-81. doi: 10.1016/j.cbpc.2018.11.006. [Epub ahead of print] PubMed PMID: 30414482.

15: Liu J, Hanavan PD, Kras K, Ruiz YW, Castle EP, Lake DF, Chen X, O'Brien D, Luo H, Robertson KD, Gu H, Ho TH. Loss of SETD2 Induces a Metabolic Switch in Renal Cell Carcinoma Cell Lines toward Enhanced Oxidative Phosphorylation. J Proteome Res. 2018 Nov 27. doi: 10.1021/acs.jproteome.8b00628. [Epub ahead of print] PubMed PMID: 30406665.

16: Tseng WC, Fang TY, Lin YC, Huang SJ, Huang YH. Reversible Self-Assembly Nanovesicle of UCST Response Prepared with Multi-l-arginyl-poly-l-aspartate Conjugated with Polyethylene Glycol. Biomacromolecules. 2018 Nov 16. doi: 10.1021/acs.biomac.8b01274. [Epub ahead of print] PubMed PMID: 30395453.

17: Okekunle AP, Wu X, Feng R, Li Y, Sun C. Higher intakes of energy-adjusted dietary amino acids are inversely associated with obesity risk. Amino Acids. 2018 Oct 30. doi: 10.1007/s00726-018-2672-x. [Epub ahead of print] PubMed PMID: 30377838.

18: Sivaramakrishnan R, Suresh S, Incharoensakdi A. Chlamydomonas sp. as dynamic biorefinery feedstock for the production of methyl ester and ɛ-polylysine. Bioresour Technol. 2019 Jan;272:281-287. doi: 10.1016/j.biortech.2018.10.026. Epub 2018 Oct 11. PubMed PMID: 30366287.

19: Olagunju AI, Omoba OS, Enujiugha VN, Aluko RE. Development of value-added nutritious crackers with high antidiabetic properties from blends of Acha (Digitaria exilis) and blanched Pigeon pea (Cajanus cajan). Food Sci Nutr. 2018 Aug 13;6(7):1791-1802. doi: 10.1002/fsn3.748. eCollection 2018 Oct. PubMed PMID: 30349668; PubMed Central PMCID: PMC6189609.

20: Žugčić T, Abdelkebir R, Barba FJ, Rezek-Jambrak A, Gálvez F, Zamuz S, Granato D, Lorenzo JM. Effects of pulses and microalgal proteins on quality traits of beef patties. J Food Sci Technol. 2018 Nov;55(11):4544-4553. doi: 10.1007/s13197-018-3390-9. Epub 2018 Sep 17. PubMed PMID: 30333651; PubMed Central PMCID: PMC6170368.